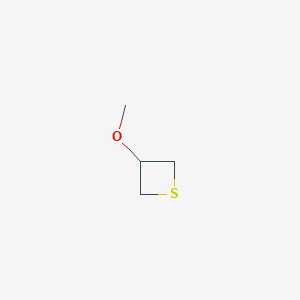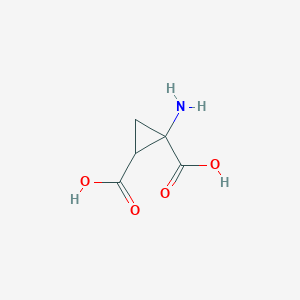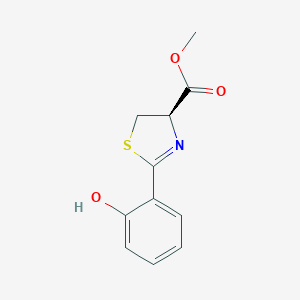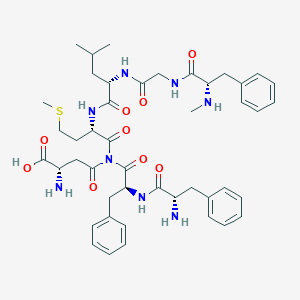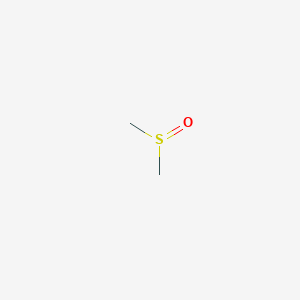
(1R,3S)-3-Aminocyclopentanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclopentane derivatives, including aminocyclopentanols, often involves stereocontrolled methods to achieve the desired configuration. For example, the stereocontrolled synthesis of aminocyclopentane derivatives has been achieved through various methods, including the Dieckmann cyclization of α-amino acids to an aminocyclopentanone and subsequent elaboration to the target compound (Bergmeier, Cobas, & Rapoport, 1993). Other methods involve the conversion of (R)-2-((benzyloxy)ethyl)oxirane to aminocyclopropanecarboxylates, followed by cyclization to cyclopentanone esters (Chang, Bergmeier, Frick, Bathe, & Rapoport, 1994).
Molecular Structure Analysis
The molecular structure of "(1R,3S)-3-Aminocyclopentanol" is characterized by its cyclopentane backbone with an amino group and a hydroxyl group at specific positions, which contribute to its chemical properties and reactivity. Structural and conformational studies on similar compounds have shown the importance of the cyclopentane ring and substituent positions in determining the molecules' physical and chemical behavior.
Chemical Reactions and Properties
Aminocyclopentanols participate in various chemical reactions, reflecting their versatile chemical properties. For instance, they can be used as precursors in the synthesis of carbocyclic nucleosides, demonstrating their role in constructing complex organic molecules with potential biological activities (Izawa, Ogino, Nishiyama, Yamamura, Kato, & Takita, 1992). Their reactivity includes transformations through radical cyclization reactions, leading to polyhydroxylated cyclopentane derivatives, showcasing the synthetic utility of these compounds in organic synthesis (Roberts & Shoberu, 1992).
Applications De Recherche Scientifique
Inhibition of α-glucosidases : This compound inhibits α-glucosidases from sources like Caldocellum saccharolyticum and almonds, which has implications in studies related to diabetes and carbohydrate metabolism (Boss et al., 2000).
Effects on Excitatory and Inhibitory Responses : It has been found to enhance excitatory and inhibitory responses to amino acids on rat spinal neurons in vivo, suggesting a role in neurotransmission and potential therapeutic applications (Bond & Lodge, 1995).
Role in Synaptic Transmission : The compound activates glutamate metabotropic receptors and induces long-term potentiation of synaptic transmission in rat hippocampal slices, offering insights into memory and learning processes (Bortolotto & Collingridge, 1992).
Selective Agonist at Metabotropic Excitatory Amino Acid Receptors : It is a selective and efficacious agonist at these receptors, stimulating brain phosphoinositide hydrolysis, which is significant in understanding brain signaling mechanisms (Schoepp et al., 1991).
Inhibition of Galactosidases : Studies show that synthesized aminocyclopentanols, including this compound, exhibit no anomer selectivity in inhibiting alpha- and beta-galactosidases, which is relevant in the study of carbohydrate processing enzymes (Bøjstrup & Lundt, 2005).
Induction of Seizures and Neuronal Injury : Research indicates that as a metabotropic glutamate receptor agonist, it can induce seizures and neuronal injury in neonatal rats, implicating its role in neuronal excitotoxicity (McDonald et al., 1993).
Activation of Distinct Subtypes of Receptors : The compound selectively activates distinct subtypes of ACPD receptors in guinea-pig cerebral cortex, highlighting its utility in studying neurotransmitter receptors (Cartmell et al., 1993).
Orientations Futures
Propriétés
IUPAC Name |
(1R,3S)-3-aminocyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2/t4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFYRVZIONNYSM-CRCLSJGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S)-3-Aminocyclopentanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



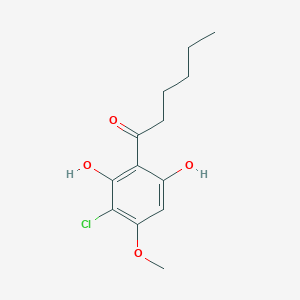


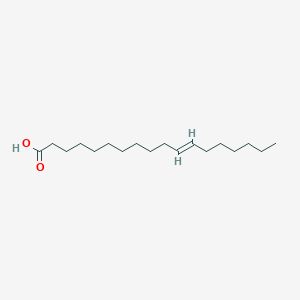
![[(8R,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-6,10,13-trimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B48710.png)


